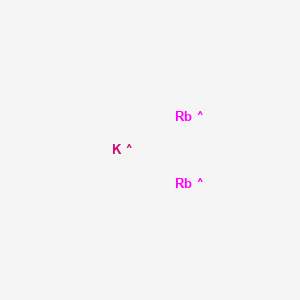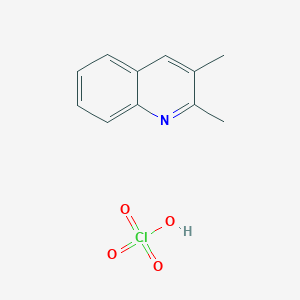
2,3-Dimethylquinoline;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylquinoline;perchloric acid is a compound that combines 2,3-dimethylquinoline with perchloric acid. 2,3-Dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a component of rocket fuel.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for the preparation of quinolines. This method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid . The reaction conditions usually require heating to high temperatures.
For the preparation of 2,3-dimethylquinoline;perchloric acid, 2,3-dimethylquinoline is reacted with perchloric acid under controlled conditions. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of quinoline derivatives, including 2,3-dimethylquinoline, often involves catalytic processes. Modified USY zeolite catalysts have been used to improve the yield and selectivity of quinoline synthesis . The reaction of aniline and propanol over these catalysts can produce various quinoline derivatives, including 2,3-dimethylquinoline .
化学反应分析
Types of Reactions
2,3-Dimethylquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitro compounds are commonly used.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
科学研究应用
2,3-Dimethylquinoline;perchloric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinolines are explored for their potential use in cancer therapy and as anti-inflammatory agents.
Industry: Quinolines are used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2,3-dimethylquinoline;perchloric acid involves its interaction with various molecular targets. Quinolines are known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and cell division . The perchloric acid component can enhance the compound’s reactivity and facilitate its interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 2-Ethyl-3-methylquinoline
- 2-Ethylquinoline
- 2-Methylquinoline
Uniqueness
2,3-Dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and industrial applications .
属性
CAS 编号 |
18005-03-3 |
|---|---|
分子式 |
C11H12ClNO4 |
分子量 |
257.67 g/mol |
IUPAC 名称 |
2,3-dimethylquinoline;perchloric acid |
InChI |
InChI=1S/C11H11N.ClHO4/c1-8-7-10-5-3-4-6-11(10)12-9(8)2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI 键 |
CQOPBYGUGIFEBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


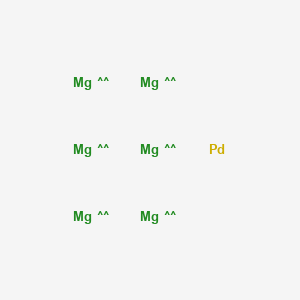
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)

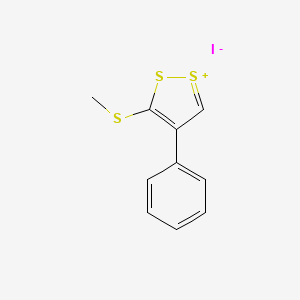
phosphanium bromide](/img/structure/B14717137.png)
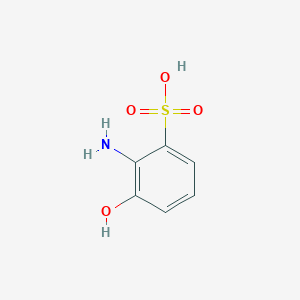


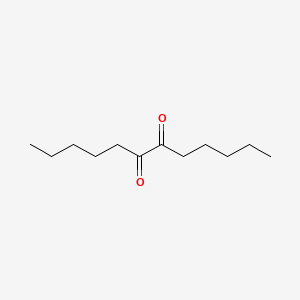

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
